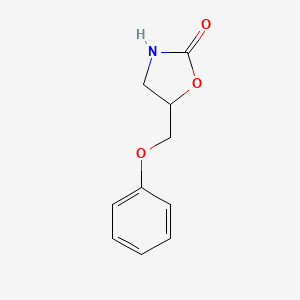
1-Cyano-2-ethylbutanol
概要
説明
1-Cyano-2-ethylbutanol is an organic compound with the molecular formula C7H13NO It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1-Cyano-2-ethylbutanol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) to form the nitrile.
Dehydration of Amides: Another method involves the dehydration of a primary amide using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 3-ethyl-2-hydroxypentanenitrile typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-Cyano-2-ethylbutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions to oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) can reduce the nitrile group to an amine.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2-oxopentanenitrile.
Reduction: 3-Ethyl-2-hydroxypentanamine.
Substitution: 3-Ethyl-2-chloropentanenitrile.
科学的研究の応用
1-Cyano-2-ethylbutanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-ethyl-2-hydroxypentanenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The nitrile group is reduced by the addition of hydrogen atoms, facilitated by a reducing agent.
Substitution: The hydroxyl group is replaced by another functional group through a nucleophilic substitution mechanism.
類似化合物との比較
Similar Compounds
2-Hydroxypentanenitrile: Lacks the ethyl group, making it less sterically hindered.
3-Ethyl-2-oxopentanenitrile: Contains a ketone group instead of a hydroxyl group.
3-Ethyl-2-chloropentanenitrile: Contains a chloro group instead of a hydroxyl group.
Uniqueness
1-Cyano-2-ethylbutanol is unique due to the presence of both a hydroxyl group and a nitrile group, allowing it to participate in a wide range of chemical reactions. Its ethyl group also provides steric hindrance, which can influence its reactivity and selectivity in certain reactions.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
3-ethyl-2-hydroxypentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3 |
InChIキー |
NOZBWYCZCPHWOL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C#N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B8745149.png)

-](/img/structure/B8745158.png)
![6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)

![Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate](/img/structure/B8745179.png)






![Benzo[d]oxazole-2,7-diol](/img/structure/B8745229.png)
